

A Comprehensive Technical Review of 1,2-Oxathiolan-4-ol, 2,2-dioxide

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Compound of Interest

Compound Name: 1,2-Oxathiolan-4-ol, 2,2-dioxide

Cat. No.: B12084657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Oxathiolan-4-ol, 2,2-dioxide (CAS No. 10200-48-3) is a heterocyclic organic compound belonging to the γ -sultone class.^[1] Sultones are cyclic esters of hydroxysulfonic acids, and their chemistry has been a subject of significant interest due to their utility as reactive intermediates in organic synthesis.^[1] The 1,2-oxathiolane 2,2-dioxide ring system is a key structural motif that imparts specific chemical reactivity, making it a valuable building block for more complex molecules.^[1] This technical guide provides a comprehensive review of the available scientific literature on **1,2-Oxathiolan-4-ol, 2,2-dioxide**, focusing on its synthesis, chemical properties, and known applications, particularly its role as a crucial intermediate in the synthesis of antiviral nucleoside analogues.

Chemical and Physical Properties

While detailed experimental data for **1,2-Oxathiolan-4-ol, 2,2-dioxide** is not extensively reported in publicly available literature, its basic properties can be summarized.

Property	Value	Source
CAS Number	10200-48-3	[1][2]
Molecular Formula	C3H6O4S	[2]
Molecular Weight	138.14 g/mol	[1]
Common Name	4-Hydroxy-1,2-oxathiolane 2,2-dioxide	
Synonyms	2,2-dioxooxathiolan-4-ol	[2]

Note: Detailed quantitative data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) for **1,2-Oxathiolan-4-ol, 2,2-dioxide** are not readily available in the reviewed literature. The data often found in databases under similar names belongs to the related compound 1,2-Oxathiolane, 2,2-dioxide (propane sultone, CAS 1120-71-4).

Synthesis of 1,2-Oxathiolan-4-ol, 2,2-dioxide

A primary synthetic route to **1,2-Oxathiolan-4-ol, 2,2-dioxide** involves the oxidation and subsequent cyclization of α -thioglycerol.[1]

Experimental Protocol: Oxidation-Cyclization of α -Thioglycerol

The following protocol is a generalized procedure based on available literature. Specific reaction conditions and yields may vary.

Materials:

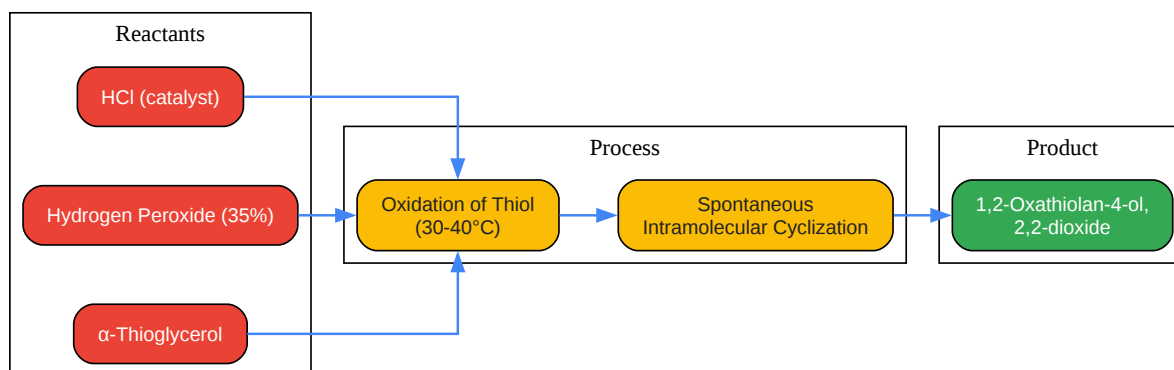
- α -Thioglycerol
- Methanol
- Hydrochloric acid (concentrated)
- 35% Hydrogen peroxide

- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve α -thioglycerol in methanol in a reaction vessel.
- Acidify the solution with a catalytic amount of concentrated hydrochloric acid.
- Cool the reaction mixture in an ice bath to maintain a temperature between 30-40°C during the next step.
- Add 35% hydrogen peroxide dropwise to the stirred solution. The addition rate should be controlled to maintain the desired temperature. This step facilitates the oxidation of the thiol group to a sulfonic acid.
- After the addition is complete, allow the reaction to proceed until the oxidation is complete (monitoring by TLC is recommended).
- Following the oxidation, a spontaneous intramolecular cyclization occurs, where the hydroxyl group attacks the electrophilic sulfur of the sulfonic acid group to form the γ -sultone ring. This process can be facilitated by removing the solvent under reduced pressure.^[1]
- The crude product can then be purified using standard techniques such as extraction and crystallization.

Synthesis Workflow Diagram



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Caption: Synthesis of **1,2-Oxathiolan-4-ol, 2,2-dioxide** from α-thioglycerol.

Chemical Reactivity

The chemical reactivity of **1,2-Oxathiolan-4-ol, 2,2-dioxide** is dictated by the strained γ-sultone ring and the presence of a secondary hydroxyl group.

- **Ring Opening:** The 1,2-oxathiolane 2,2-dioxide ring is susceptible to nucleophilic attack, which can lead to ring-opening.[1]
- **Reactivity of the C-4 Hydroxyl Group:** The secondary hydroxyl group at the C-4 position is a key site for chemical modifications. It can readily undergo reactions such as esterification, which is a crucial step in the synthesis of more complex molecules, including antiviral drug intermediates.[1]

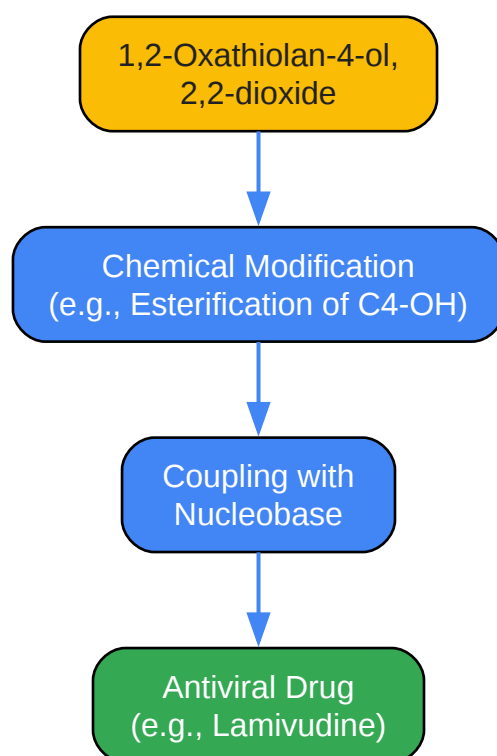
Application in Drug Development

The primary significance of **1,2-Oxathiolan-4-ol, 2,2-dioxide** in the pharmaceutical industry is its role as a key intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine (3TC) and Emtricitabine (FTC). These drugs are essential

components of antiretroviral therapy for HIV/AIDS and are also used in the treatment of Hepatitis B virus (HBV) infection.

In these syntheses, the hydroxyl group of **1,2-Oxathiolan-4-ol, 2,2-dioxide** is typically modified or protected, and the oxathiolane ring is coupled with a nucleobase (e.g., cytosine). The stereochemistry at the C-4 position is critical for the biological activity of the final drug molecule.

Logical Relationship Diagram for Drug Synthesis



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Caption: Role as an intermediate in antiviral drug synthesis.

Biological Activity

There is a lack of direct biological activity data for **1,2-Oxathiolan-4-ol, 2,2-dioxide** in the public domain. Its importance lies in being a precursor to biologically active compounds. The antiviral activity of drugs like Lamivudine is well-established and involves the inhibition of viral reverse transcriptase, which is a critical enzyme for viral replication. However, it is the final nucleoside analogue, not the intermediate, that exhibits this therapeutic effect.

Signaling Pathways

No specific signaling pathways involving **1,2-Oxathiolan-4-ol, 2,2-dioxide** have been identified in the reviewed literature. Its role is primarily as a synthetic building block rather than a biologically active molecule that interacts with cellular signaling cascades.

Conclusion

1,2-Oxathiolan-4-ol, 2,2-dioxide is a valuable γ -sultone with significant applications in organic synthesis, most notably as a key intermediate in the manufacture of important antiviral drugs. While a general synthetic route from α -thioglycerol is known, detailed experimental protocols and comprehensive quantitative data, particularly spectroscopic information, are not widely available in the public literature. This information gap highlights the need for further academic research or the declassification of industrial data to fully characterize this important compound. Future research could focus on the detailed spectroscopic analysis of **1,2-Oxathiolan-4-ol, 2,2-dioxide**, optimization of its synthesis, and exploration of its potential as a scaffold for the development of new chemical entities.

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